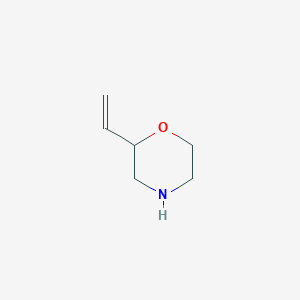

2-Vinylmorpholine

Description

Contextual Significance of the Morpholine (B109124) Heterocyclic Core

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. researchgate.net Its frequent appearance in a wide array of bioactive molecules and approved drugs underscores its importance. researchgate.netmsesupplies.com An analysis of FDA-approved small-molecule drugs revealed that 59% contain a nitrogen heterocycle, with morpholine being a key component in many. researchgate.netmsesupplies.com

The utility of the morpholine scaffold stems from its unique physicochemical and metabolic properties. researchgate.net The presence of a weak basic nitrogen atom and an oxygen atom at opposite ends of the ring provides a distinct pKa value and a flexible chair-like conformation. nih.govacs.orgebi.ac.uk This structure allows for a balance of lipophilic and hydrophilic interactions, which can improve properties like blood solubility and permeability across the blood-brain barrier (BBB). nih.govacs.orgebi.ac.uk Consequently, the morpholine ring is often incorporated into drugs targeting the central nervous system (CNS). nih.govacs.org It can enhance biological potency through specific molecular interactions, act as a scaffold to correctly orient functional groups, and modulate pharmacokinetic profiles. nih.govebi.ac.uk

Table 1: Key Attributes of the Morpholine Heterocyclic Core

| Attribute | Description | Significance in Research & Application |

|---|---|---|

| Structure | Saturated six-membered ring with one oxygen and one nitrogen atom. | Provides a stable, flexible scaffold for chemical modification. nih.govacs.org |

| Physicochemical Properties | Possesses a well-balanced lipophilic-hydrophilic profile and a reduced pKa value. | Enhances solubility and permeability, crucial for drug design, especially for CNS agents. nih.govacs.orgacs.org |

| Biological Role | Acts as a pharmacophore or improves pharmacokinetic properties. | Integral component in numerous drugs, influencing potency and metabolic stability. researchgate.netebi.ac.uk |

| Synthetic Accessibility | Can be readily introduced as an amine reagent or built through various synthetic methods. | A versatile and accessible building block in medicinal and organic chemistry. researchgate.net |

Overview of Vinylic Functionalities in Nitrogen- and Oxygen-Containing Heterocycles

The introduction of a vinylic (C=C) functionality to a nitrogen- and oxygen-containing heterocycle, as seen in 2-vinylmorpholine, dramatically expands its synthetic utility. The vinyl group is a highly reactive handle for a multitude of chemical transformations.

One of the most significant applications is in polymerization. angenechemical.com Vinyl-substituted heterocycles can act as monomers to create a variety of polymers with tailored properties. msesupplies.comopenmedicinalchemistryjournal.com For instance, vinyl-substituted imidazoles can be polymerized to form membranes with specific binding capabilities. openmedicinalchemistryjournal.com The resulting polymers from vinyl heterocycles, such as poly(this compound), find use in materials like adhesives and coatings. angenechemical.com

Beyond polymerization, the vinyl group serves as a key synthon in cycloaddition reactions and other molecular constructions. rsc.org It can act as a radical acceptor, an electrophile, or a nucleophile depending on the reaction conditions, allowing for the synthesis of complex N-heterocyclic structures. nih.gov For example, vinyl azides are used to produce a wide range of N-heterocycles, including pyrroles and indoles. rsc.org In some palladium-catalyzed reactions, the vinyl group enhances the binding of the heterocyclic substrate to the catalyst, activating the molecule for further transformation. nih.gov The reactivity of the vinyl group allows for conjugate addition reactions, providing pathways to more complex, functionalized heterocyclic systems. researchgate.net

Current Research Trajectories and Historical Perspectives on this compound

This compound (also known as 2-ethenylmorpholine) is a versatile building block used in the synthesis of polymers and pharmaceuticals. angenechemical.com Its structure, featuring both the stable morpholine ring and the reactive vinyl group, makes it a target of ongoing research.

Historically, the synthesis of related N-vinyl morpholines involved the vinylation of morpholine with acetylene, often requiring high-pressure conditions or specialized catalytic systems. globalresearchnetwork.us Research has since evolved to develop more refined and stereoselective methods for producing substituted vinylmorpholines. Modern synthetic strategies often employ transition metal catalysis. For instance, palladium-catalyzed asymmetric synthesis has been successfully used to create chiral this compound derivatives, which are valuable intermediates for pharmacologically active compounds. acs.orgresearchgate.netresearchgate.net Other methods include the bismuth-catalyzed ring-closing of N-tosylated amino alcohols to form the morpholine ring with a vinyl substituent. clockss.org

Current research focuses on leveraging the dual functionality of this compound. Its ability to undergo polymerization makes it a key component in producing polymers and copolymers for adhesives, coatings, and potential biomedical materials. angenechemical.com In medicinal chemistry, the this compound scaffold is used as a precursor in the synthesis of more complex molecules, where its incorporation can enhance bioavailability and pharmacokinetic properties. angenechemical.com Studies have explored the synthesis of chiral this compound as a key intermediate in preparing antagonists for chemokine receptors, highlighting its relevance in drug discovery. researchgate.net

Table 2: Properties of this compound

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 98548-70-0 | nih.govchemblink.com |

| Molecular Formula | C₆H₁₁NO | nih.gov |

| Molecular Weight | 113.16 g/mol | nih.gov |

| Boiling Point | 162.6 °C at 760 mmHg (Calculated) | chemblink.com |

| Density | 0.989 g/cm³ (Calculated) | chemblink.com |

| SMILES | C=CC1CNCCO1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEQLVFBKDAMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591842 | |

| Record name | 2-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-70-0 | |

| Record name | 2-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective and Enantioselective Synthesis of 2 Vinylmorpholine

Palladium-Catalyzed Asymmetric Allylic Substitution

Palladium-catalyzed asymmetric allylic substitution (AAA) stands out as a powerful tool for the construction of chiral C-N and C-O bonds, central to the formation of the 2-vinylmorpholine core. nih.govacs.org This methodology typically involves the reaction of a nucleophile with a π-allylpalladium intermediate, generated from an allylic substrate. acs.orgepdf.pub The stereochemical outcome of the reaction is governed by the chiral ligand coordinated to the palladium center.

Tandem Cyclization and Ligand Design for Chiral Induction

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient approach to complex molecules like this compound. sioc-journal.cn Palladium-catalyzed tandem allylic substitution reactions have been successfully employed for the asymmetric synthesis of this compound. acs.orgresearchgate.net The success of these reactions is heavily reliant on the design of the chiral ligand. psu.edusfu.ca

For example, chiral xylofuranose-based phosphinooxathiane and phosphinooxazinane ligands have proven effective in the palladium-catalyzed tandem allylic allylation of 1,4-diacetoxy-cis-2-butene with 2-(benzylamino)ethanol, affording chiral 4-benzyl-2-vinylmorpholine with an impressive 94% ee. researchgate.net Similarly, the use of 2-(phosphinophenyl)pyridine as a chiral ligand in the reaction with 2-(benzylamino)phenol (B8796257) gave 4-benzyl-2-vinyl-1,4-benzoxazine with 86% ee. researchgate.net These results underscore the importance of the ligand scaffold in achieving high levels of chiral induction.

| Nucleophile | Allylic Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-(Benzylamino)ethanol | 1,4-diacetoxy-cis-2-butene | Pd(0)-BHMP-Gly (1d) | 4-Benzyl-2-vinylmorpholine | up to 83.2% | researchgate.net |

| 2-(Benzylamino)ethanol | 1,4-diacetoxy-cis-2-butene | Xylofuranose-based phosphinooxathiane/phosphinooxazinane | 4-Benzyl-2-vinylmorpholine | 94% | researchgate.net |

| 2-(Benzylamino)phenol | (Z)-1,4-diacyloxy- or (Z)-1,4-bis(alkoxycarbonyloxy)-2-butene | 2-(Phosphinophenyl)pyridine | 4-Benzyl-2-vinyl-1,4-benzoxazine | 86% | researchgate.net |

Regiochemical Control in Cycloaddition Pathways

The regioselectivity of the palladium-catalyzed reaction is a crucial factor, determining whether a 2-vinyl-substituted or a 3-vinyl-substituted morpholine (B109124) is formed. researchgate.net The substituent on the amino group of the starting material can alter the regiochemical outcome of these double allylic substitution reactions. researchgate.net Furthermore, dearomative (3+2) cycloaddition reactions of indoles with α-haloketones have demonstrated significant regiochemical control, providing access to highly functionalized fused indoline (B122111) systems. nih.gov While not directly a synthesis of this compound, this illustrates the principle of controlling regiochemistry in cycloaddition reactions, a concept applicable to the synthesis of related heterocyclic structures.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents an alternative and powerful strategy for the synthesis of the morpholine ring system. These methods often offer high levels of stereocontrol by leveraging pre-existing stereocenters in the acyclic precursor.

Synthesis from N-Tethered Alkenols

The intramolecular cyclization of nitrogen-tethered alkenols, catalyzed by palladium chloride, provides a direct route to substituted morpholines. researchgate.net This methodology has been successfully applied to the total synthesis of natural products containing the morpholine moiety. researchgate.netiitg.ac.in The reaction proceeds via an intramolecular aminopalladation of the alkene, followed by reductive elimination to furnish the cyclized product. The stereochemistry of the substituents on the starting alkenol can direct the formation of specific diastereomers of the morpholine product.

Diastereoselective Synthetic Routes

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters within a molecule. For the this compound framework, this control is critical both in transformations of the pre-formed ring and during its initial construction.

A notable synthetic strategy involves the zirconium-mediated ring contraction of vinylmorpholine derivatives to produce highly functionalized and optically pure pyrrolidines. acs.orgru.nlresearchgate.net This transformation, developed by Ito, Taguchi, and Hanzawa, utilizes a low-valent zirconocene (B1252598) complex, "Cp2Zr", generated from Cp2ZrCl2 and n-BuLi. acs.orgjst.go.jpsemanticscholar.org The reaction proceeds with high diastereoselectivity, which is attributed to the formation of a nine-membered cyclic intermediate that contains a (Z)-allylic zirconium species. researchgate.netjst.go.jp

This methodology was successfully applied in the total synthesis of the pyrrolizidine (B1209537) alkaloid (-)-macronecine. acs.orgru.nl The synthesis starts from N-Boc-L-proline methyl ester, which is converted into a vinylmorpholine derivative. ru.nl Treatment of this derivative with the zirconocene reagent induces a highly diastereoselective ring contraction to furnish the target pyrrolidine (B122466) structure. ru.nlsemanticscholar.org This reaction showcases a unique transformation of a vinylmorpholine ring into a different, valuable heterocyclic system. researchgate.net

Controlling the stereochemistry during the cyclization step to form the morpholine ring is a fundamental strategy for producing stereochemically defined substituted morpholines.

One effective method is the iron(III)-catalyzed diastereoselective synthesis of 2,6-disubstituted morpholines from substituted 1,2-hydroxy amines bearing an allylic alcohol. thieme-connect.comorganic-chemistry.orgresearchgate.net This approach, reported by Cossy and co-workers, generally yields the cis diastereoisomer as the major product. organic-chemistry.org The proposed mechanism suggests a thermodynamic equilibrium that favors the more stable cis-configured product. thieme-connect.comorganic-chemistry.org The reaction demonstrates the utility of inexpensive and environmentally benign iron trichloride (B1173362) as a catalyst, which proved more effective than several other Lewis and Brønsted acids. thieme-connect.comorganic-chemistry.org For instance, while FeCl3 provided high diastereomeric ratios (dr), catalysts like Pd(OAc)2 were inefficient, and strong acids like triflic acid led to degradation of the starting material. thieme-connect.com

| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| FeCl₃·6H₂O (10) | CH₂Cl₂ | 50 | 85 | 93:7 | thieme-connect.com |

| Fe(OTf)₃ (10) | CH₂Cl₂ | 50 | 80 | 92:8 | thieme-connect.com |

| Pd(OAc)₂ (10) | CH₂Cl₂ | 50 | No conversion | thieme-connect.com | |

| HCl in Et₂O (10) | CH₂Cl₂ | 50 | 75 | 50:50 | thieme-connect.com |

| TfOH (10) | CH₂Cl₂ | 50 | Degradation | thieme-connect.com |

Another approach involves a copper(II)-promoted oxyamination of alkenes. nih.gov This intramolecular reaction provides 2-aminomethyl functionalized morpholines with generally high diastereoselectivity, favoring the cis-2,5-disubstituted product, as confirmed by X-ray crystallography. nih.gov

Novel Synthetic Methodologies

The development of novel synthetic routes, particularly those that improve efficiency through one-pot procedures or employ unique reagents, is essential for advancing organic synthesis.

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. tcichemicals.com The asymmetric synthesis of this compound can be achieved via a palladium-catalyzed tandem allylic substitution reaction, which functions as a one-pot process. researchgate.netacs.org In this reaction, a substrate like 1,4-diacetoxy-cis-2-butene reacts with an N-substituted ethanolamine, such as 2-(benzylamino)ethanol, in the presence of a palladium catalyst. researchgate.net The cyclization proceeds through the formation of π-allylpalladium intermediates. researchgate.netresearchgate.net The use of chiral phosphine (B1218219) ligands, such as (R)-BHMP, can induce enantioselectivity, leading to the formation of optically active this compound with moderate enantiomeric excess (ee). researchgate.net

While not directly yielding this compound, the Petasis three-component reaction represents another powerful MCR for creating related morpholine structures. ru.nl This reaction combines an amino alcohol, a glyoxal (B1671930) derivative, and a boronic acid to form 2-hydroxymorpholines, demonstrating the potential of MCRs in building the core morpholine scaffold. ru.nl

Vinyl selenones have emerged as versatile reagents in organic synthesis, particularly for the construction of heterocyclic systems. mdpi.com Their utility stems from the dual role of the benzeneselenonyl group, which activates the double bond for a Michael addition and subsequently acts as an excellent leaving group to facilitate ring closure. mdpi.com

The synthesis of enantiopure morpholines can be achieved through the reaction of chiral, N-protected amino alcohols with vinyl selenones. researchgate.netresearchgate.netncl.res.in This process occurs via a Michael Initiated Ring Closure (MIRC) cascade. mdpi.com The reaction is typically conducted in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF). ncl.res.in The nucleophilic attack of the amino alcohol onto the vinyl selenone, followed by intramolecular cyclization with the displacement of the phenylseleninic acid byproduct, yields the desired morpholine derivative in good to excellent yields. researchgate.netncl.res.in This method provides a direct and stereoselective route to substituted morpholines from readily available chiral precursors. researchgate.netresearchgate.net

Reaction Mechanisms and Reactivity of 2 Vinylmorpholine Systems

Intramolecular and Intermolecular Reactivity

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. anu.edu.aubeilstein-journals.org 2-Vinylmorpholine and its derivatives are valuable building blocks in such sequences. unimi.it

These reaction sequences can involve a combination of different reaction types, such as aldol (B89426) condensations, isomerizations, and intramolecular cycloadditions. nih.gov For example, a domino reaction for the synthesis of 2-pyridone structures has been reported that proceeds through an aldol condensation, alkene isomerization, and an intramolecular Diels-Alder cycloaddition. nih.gov

The versatility of the this compound scaffold allows it to participate in various domino processes. The vinyl group can act as a dienophile or a Michael acceptor, while the morpholine (B109124) ring can serve as a nucleophile or be involved in ring-opening and closing events. The specific reaction pathway and the final product are often dictated by the nature of the substituents on the morpholine ring and the reaction conditions employed. beilstein-journals.org

Vinylmorpholine derivatives can undergo a variety of ring transformations and rearrangement processes, often catalyzed by transition metals or promoted by reagents that induce ring strain or generate reactive intermediates. pitt.edu These transformations can lead to the formation of other heterocyclic systems or rearranged morpholine structures.

One notable example is the zirconium-mediated, highly diastereoselective ring contraction of vinylmorpholine derivatives derived from α-amino acids. This process has been applied to the synthesis of complex natural products like (-)-macronecine. pitt.edu

Ring-rearrangement metathesis (RRM) represents another powerful tool for the transformation of cyclic olefins. nih.gov This domino process involves the reaction of an endocyclic double bond with an exocyclic alkene, leading to the construction of complex molecular architectures. nih.gov While specific examples involving this compound in RRM are not detailed in the provided context, the principle is applicable to such systems where the vinyl group can participate in the metathesis cascade.

Furthermore, the morpholine ring itself can be subject to cleavage and rearrangement. For instance, in certain domino reactions, the initial adduct of a nucleophile to a chromone (B188151) can undergo ring cleavage, followed by further transformations to yield complex heterocyclic products. beilstein-journals.org

Functionalization and Derivatization of 2 Vinylmorpholine

Synthesis of Substituted 2-Vinylmorpholine Analogs

The synthesis of this compound analogs with substitutions on the morpholine (B109124) ring is often achieved through palladium-catalyzed reactions. A prominent method involves the palladium-catalyzed tandem allylic substitution, where a bifunctional nucleophile, such as an amino alcohol, reacts with a 1,4-disubstituted-cis-2-butene derivative. researchgate.net This approach allows for the construction of the morpholine ring and the simultaneous introduction of the vinyl group at the C2 position.

The reaction of 1,4-diacetoxy-cis-2-butene with various 2-substituted amino alcohols in the presence of a palladium catalyst can yield a range of 2,5- or 2,6-disubstituted vinylmorpholines. researchgate.net For instance, enantiopure vinylmorpholines have been prepared with high diastereoselectivity (up to 92% de) by reacting (Z)-ROCH₂CH=CHCH₂OR (where R = Ac or CO₂Me) with chiral amino alcohols using palladium catalysts. researchgate.net

Another strategy utilizes a palladium-catalyzed cyclization involving β-enaminocarbonyl compounds and allylic bisacetates to produce functionalized 2-vinyl-2,3-dihydropyrroles. researchgate.net While not producing morpholines directly, this methodology highlights the utility of palladium catalysis in constructing vinyl-substituted heterocycles. The synthesis of 2-vinylmorpholines has been reported via palladium catalysis where a π-allylpalladium complex is attacked by an N-protected ethanolamine. ru.nl

Novel chiral ligands, such as those based on xylofuranose, have been developed to improve the enantioselectivity of these syntheses. The use of a novel phosphinooxazinane ligand in the palladium-catalyzed tandem allylic allaylation of 1,4-diacetoxy-cis-2-butene with 2-(benzylamino)ethanol resulted in chiral 4-benzyl-2-vinylmorpholine with an enantiomeric excess (ee) of 94%. researchgate.net

| Substrates | Catalyst/Ligand | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| (Z)-ROCH₂CH=CHCH₂OR and Chiral Amino Alcohols | Palladium Catalyst | Enantiopure Vinylmorpholines | Up to 92% de | researchgate.net |

| 1,4-diacetoxy-cis-2-butene and 2-(benzylamino)ethanol | Pd(0)-BHMP-Gly | Optically Active 4-benzyl-2-vinylmorpholine | Up to 83.2% ee | researchgate.net |

| 1,4-diacetoxy-cis-2-butene and 2-(benzylamino)ethanol | Chiral Xylofuranose-based Phosphinooxazinane Ligand | Chiral 4-benzyl-2-vinylmorpholine | 94% ee | researchgate.net |

Chemical Modifications at the Nitrogen Atom of this compound

The secondary amine nitrogen atom in the this compound ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

A specific example of N-functionalization is the reaction of a 4-benzyl-2-vinylmorpholine derivative with cyanogen (B1215507) bromide. google.com This reaction effectively replaces the benzyl (B1604629) group on the nitrogen atom with a cyano group, yielding 4-cyano-2-[β-(4-methoxyphenyl)-trans-vinyl]-morpholine. google.com The process involves stirring the N-benzyl derivative with cyanogen bromide in a solvent like methylene (B1212753) chloride, followed by purification. google.com

The general reactivity of the morpholine nitrogen allows for various other N-substitutions. N-alkylation can be performed using alkyl halides, while N-acylation can be achieved with acyl chlorides or anhydrides. The choice between N-alkylation and O-alkylation can sometimes be influenced by other substituents on the heterocyclic ring. nih.gov These transformations enable the synthesis of a diverse library of N-substituted this compound analogs for various applications.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-benzyl-2-[β-(4-methoxyphenyl)-trans-vinyl]morpholine | Cyanogen bromide (CNBr) | 4-cyano-2-[β-(4-methoxyphenyl)-trans-vinyl]-morpholine | google.com |

Preparation of Chiral 2-(Hydroxymethyl)morpholine Derivatives

Chiral 2-(hydroxymethyl)morpholine derivatives are highly valuable building blocks in medicinal chemistry, serving as key intermediates for the synthesis of drugs such as Reboxetine. google.comresearchgate.net While not always derived directly from this compound, their synthesis is a critical aspect of morpholine chemistry.

One novel preparation method starts with chiral glycerin chlorohydrin and benzylamine (B48309) to produce chiral 3-benzylamino-1,2-propanediol. google.com This intermediate undergoes acylation, cyclization, reduction, and subsequent hydrogenation to yield chiral 2-hydroxymethylmorpholine. google.com The amino group can then be protected to generate various N-substituted derivatives. google.com This route is noted for its high yield and suitability for industrial production. google.com

Another efficient, one-pot procedure synthesizes enantiomerically pure 2-(hydroxymethyl)morpholines with a variety of substitution patterns. researchgate.net This method involves the addition of a chiral beta-amino alcohol to (S)- or (R)-epichlorohydrin. researchgate.net The resulting chloro alcohol is then treated with a base like sodium methoxide (B1231860) to form an epoxide, which undergoes intramolecular cyclization to give the final product in good yields (57-77%). researchgate.net

| Starting Materials | Key Steps | Product | Advantages | Reference |

|---|---|---|---|---|

| Chiral Glycerin Chlorohydrin, Benzylamine | Acylation, Cyclization, Reduction, Hydrogenation | Chiral 2-Hydroxymethylmorpholine | High yield, suitable for industrial scale | google.com |

| Chiral Beta-amino Alcohols, (S)- or (R)-Epichlorohydrin | One-pot chloro alcohol formation, epoxidation, and cyclization | Enantiomerically Pure 2-(Hydroxymethyl)morpholines | Convenient one-pot procedure, good yields (57-77%) | researchgate.net |

Development of this compound-Based Chiral Ligands and Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org The chiral morpholine framework, including derivatives of this compound, serves as an excellent scaffold for the development of such auxiliaries and chiral ligands for asymmetric catalysis. ru.nl

Chiral morpholines are considered valuable precursors for synthesizing diversely substituted enantiopure compounds. ru.nl For example, chiral morpholine intermediates have been used to synthesize aminomethylmorpholine, which forms the basic structure for certain chemokine receptor antagonists. researchgate.net

The development of novel chiral ligands is a key area of research. Axially chiral biaryl bisphosphines, a privileged class of ligands, can be synthesized using methods that avoid optical resolution, and the principles can be extended to other heterocyclic frameworks. nih.gov Palladium-catalyzed tandem allylic substitution reactions are not only used to synthesize the morpholine ring but are also a testament to the utility of these compounds in metal-catalyzed processes. acs.org For instance, novel chiral N-heterocyclic carbenes and phosphine (B1218219) ligands have been synthesized from chiral precursors to act as efficient catalysts in various asymmetric reactions. researchgate.netresearchgate.net The synthesis of planar-chiral ligands based on a [2.2]paracyclophane framework for nickel-catalyzed reactions further illustrates the ongoing innovation in ligand design for asymmetric synthesis. dicp.ac.cn

The application of chiral auxiliaries derived from natural products, such as levoglucosenone, in Diels-Alder reactions has shown satisfactory diastereomeric excess, demonstrating the potential of carbohydrate-derived scaffolds in asymmetric transformations. conicet.gov.ar This highlights the broad potential for this compound and its derivatives to be developed into effective chiral auxiliaries for a range of stereoselective reactions.

| Scaffold/Derivative | Application | Example Reaction | Significance | Reference |

|---|---|---|---|---|

| Chiral Morpholine | Precursor for Chiral Auxiliaries | Synthesis of lactones | Enables highly stereoselective synthesis of complex molecules. | ru.nl |

| Chiral Morpholine Intermediate | Base structure for bioactive compounds | Synthesis of CCR3 chemokine receptor antagonists | Demonstrates the utility of the morpholine scaffold in medicinal chemistry. | researchgate.net |

| Chiral Phosphinooxazinane Ligand | Chiral Ligand for Asymmetric Catalysis | Palladium-catalyzed synthesis of 4-benzyl-2-vinylmorpholine | Achieved high enantioselectivity (94% ee) in product formation. | researchgate.net |

| Levoglucosenone-derived Acrylate | Chiral Auxiliary | Diels-Alder reaction with cyclopentadiene | Achieved satisfactory diastereoselectivity, with reversal of selectivity based on Lewis acid used. | conicet.gov.ar |

Applications of 2 Vinylmorpholine in Advanced Organic Synthesis and Catalysis

Asymmetric Synthesis and Chiral Pool Applications

The morpholine (B109124) ring is a privileged N-heterocyclic motif found in numerous bioactive compounds and drug candidates. nih.govresearchgate.net The synthesis of chiral morpholine derivatives, particularly those substituted at the 2-position, is of significant interest. nih.govresearchgate.net 2-Vinylmorpholine, especially in its enantiomerically pure forms, serves as a versatile precursor in asymmetric synthesis.

Chiral this compound is a highly useful building block for creating more complex molecules while retaining stereochemical integrity. bldpharm.combldpharm.com The synthesis of enantiomerically enriched this compound is often achieved through metal-catalyzed asymmetric reactions, which install the crucial stereocenter at the C2 position. acs.org

One prominent method is the palladium(0)-catalyzed asymmetric synthesis, which involves the cyclization of substrates like 2-(benzylamino)ethanol with precursors such as 1,4-diacetoxy-cis-2-butene. researchgate.net The enantioselectivity of this transformation can be influenced by the choice of chiral phosphine (B1218219) ligands and the structure of the starting materials. researchgate.net For instance, gold-catalyzed diastereoselective intramolecular nucleophilic alkoxylation of enantioenriched allylic alcohols provides an efficient route to functionalized 2-vinylmorpholines with high diastereoselectivity. researchgate.net

Once synthesized, these chiral vinylmorpholines can be transformed into other key intermediates. A notable transformation is the asymmetric hydrogenation of the double bond in unsaturated morpholines, catalyzed by rhodium complexes with large bite-angle bisphosphine ligands, to yield 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee). nih.govrsc.org These saturated morpholine products are important intermediates for bioactive compounds. nih.govrsc.org

Table 1: Synthesis of Chiral 2-Substituted Morpholine Building Blocks This table summarizes key asymmetric methods for producing chiral morpholines, including vinyl-substituted derivatives.

| Method | Catalyst System | Substrate Type | Product Type | Key Feature |

| Palladium-Catalyzed Cyclization | Pd(0) with Chiral Phosphine Ligands (e.g., BHMP) | Allylic biscarbonates | Chiral this compound | Forms the chiral C-N bond and heterocycle simultaneously. acs.orgresearchgate.netresearchgate.net |

| Rhodium-Catalyzed Hydrogenation | Rhodium Complex with Bisphosphine Ligands (e.g., SKP) | 2-Substituted Dehydromorpholines | Saturated Chiral 2-Alkylmorpholines | Reduces the double bond of a precursor with high enantioselectivity. nih.govrsc.org |

| Gold-Catalyzed Alkoxylation | Au(I)-Ag(I)-dppf Complex | Enantioenriched Allylic Alcohols | Functionalized 2-Vinylmorpholines | Achieves high diastereoselectivity in the cyclization step. researchgate.net |

| Copper-Catalyzed Ring-Opening/Closing | Cu(OTf)₂ | Aziridines and Haloalcohols | Substituted Chiral Morpholines | A strategy for synthesizing various substituted morpholines. researchgate.net |

The utility of this compound as a chiral building block extends to its role as a key intermediate in the total synthesis of complex natural products. rsc.orgwiley.comsci-hub.se The vinyl group at the C2 position provides a reactive handle for further chemical modifications and skeletal elaborations, making it a strategic component in retrosynthetic analysis.

A clear example is its application in the synthesis of (±)-chelonin A. iitg.ac.in In this synthesis, a key step involves the generation of a vinyl group at the C2 position of the morpholine ring, creating a this compound derivative that serves as a crucial precursor to the final natural product structure. iitg.ac.in The strategic introduction of this vinyl functionality enables subsequent reactions to build the complex architecture of the target molecule.

Table 2: Application of this compound Derivatives in Natural Product Synthesis

| Natural Product | Role of this compound Derivative | Synthetic Utility |

| (±)-Chelonin A | Serves as a key intermediate with a vinyl group at the C2 position. | The vinyl group acts as a functional handle for subsequent C-C bond formations and cyclizations. iitg.ac.in |

Catalytic Roles and Methodologies

Beyond its role as a stoichiometric building block, the this compound structure is integral to the development of new catalytic systems and methodologies, including organocatalysis and transition metal catalysis.

The morpholine scaffold is a recognized platform for the design of effective organocatalysts, particularly in enamine-based catalysis for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov While pyrrolidine-based catalysts are often more reactive, recent research has focused on designing highly efficient morpholine-based catalysts. nih.govresearchgate.net

The this compound framework offers a unique template for creating novel organocatalysts. The vinyl group can be chemically modified through various reactions (e.g., oxidation, hydroboration, or metathesis) to introduce additional functional or stereodirecting groups. This derivatization allows for the fine-tuning of the catalyst's steric and electronic properties, potentially leading to enhanced activity and selectivity in asymmetric transformations. For example, derivatizing the vinyl group could lead to bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.

This compound is frequently associated with transition metal catalysis, often as the target product of synthetically important C-N bond-forming reactions. rsc.orgnih.govukri.org The intramolecular cyclization to form the morpholine ring is a key strategy, and transition metals are highly effective at catalyzing this transformation. nih.govacs.org

Palladium(0) catalysts are widely used for the asymmetric synthesis of this compound through the cyclization of amino alcohol derivatives with butene-1,4-diylbis(carbonates). acs.orgresearchgate.net This reaction, a form of tandem allylic substitution, is a powerful method for constructing the chiral N-heterocyclic ring via C-N bond formation. acs.org The choice of the bisphosphine ligand is critical for achieving high enantioselectivity. researchgate.netresearchgate.net

Rhodium catalysis is also prominent, particularly in the asymmetric hydrogenation of N-acyl-2-substitued-dehydromorpholines. nih.govrsc.org Using a rhodium complex of a chiral bisphosphine ligand like SKP, a variety of chiral 2-substituted morpholines can be obtained in quantitative yields and with up to 99% enantiomeric excess. nih.gov This demonstrates how precursors related to this compound can be transformed under transition metal catalysis to access other valuable chiral compounds. nih.govrsc.org

Table 3: Selected Transition Metal-Catalyzed Reactions Involving this compound Scaffolds

| Reaction Type | Catalyst System | Role of this compound Scaffold | Outcome |

| Asymmetric Intramolecular Cyclization (C-N Formation) | Palladium(0) with chiral bisphosphine ligands | Product of the reaction | Synthesis of chiral this compound with high enantioselectivity. acs.orgresearchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Rhodium(I) with chiral bisphosphine ligands (e.g., SKP-Rh) | Precursor (unsaturated morpholine) is hydrogenated | Synthesis of saturated chiral 2-alkylmorpholines (up to 99% ee). nih.govrsc.org |

| Gold-Catalyzed Diastereoselective Cyclization | Au(I)-Ag(I)-dppf complex | Product of the reaction | Stereoselective synthesis of functionalized 2-vinylmorpholines. researchgate.net |

The development of novel ligands is crucial for advancing transition metal catalysis. nih.govsigmaaldrich.comsigmaaldrich.com The this compound structure can be used as a chiral scaffold for designing new ligands. The vinyl group and the nitrogen atom of the morpholine ring serve as anchor points for introducing coordinating moieties, such as phosphines or other heteroatoms.

For example, chiral this compound can be converted into an aminomethylmorpholine derivative. researchgate.net Such derivatives, which contain both a chiral backbone and a coordinating amino group, can serve as base structures for ligands in catalytic applications or as antagonists for biological receptors. researchgate.net The synthesis of chiral morpholine 39, a this compound derivative, was reported as a key step in preparing aminomethylmorpholine 40, which was then used as a foundational structure for synthesizing a series of chemokine receptor antagonists. researchgate.net This highlights the potential to convert the this compound core into more complex, functional molecules that can act as ligands for metal centers, guiding the stereochemical outcome of catalytic reactions.

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur sequentially in a single operation without isolating intermediates. wikipedia.org These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. numberanalytics.com this compound, with its bifunctional nature—possessing both a nucleophilic nitrogen within the morpholine ring and a reactive vinyl group—is an excellent substrate for designing such powerful transformations. Its structure allows for a programmed sequence of reactions, often beginning with a transformation involving the vinyl moiety that subsequently triggers an intramolecular cyclization or other bond-forming steps.

A notable application of this compound in cascade synthesis is demonstrated in palladium-catalyzed tandem or domino reactions. acs.org For instance, the reaction of a precursor like 1,4-diacetoxy-cis-2-butene with an amino alcohol can be catalyzed by a palladium complex to generate a π-allylpalladium intermediate. This intermediate then undergoes a tandem allylic substitution, first intermolecularly and then intramolecularly, to construct the morpholine ring system, yielding this compound derivatives. researchgate.net This type of cyclization proceeds through tandem allylic substitution via π-allylpalladium intermediates, showcasing a streamlined approach to the core structure. researchgate.net

Organocatalysis also provides a powerful platform for cascade reactions involving this compound derivatives. These processes can create multiple new C-C bonds and several stereocenters in a single, one-pot operation. researchgate.net For example, a three-component domino reaction can be initiated by a Michael addition to an activated alkene, followed by a subsequent Michael addition and an aldol (B89426) condensation, to form highly functionalized cyclic systems with a high degree of diastereoselectivity. researchgate.net

The research in this area focuses on controlling the stereochemical outcome of these complex transformations. The strategic use of chiral catalysts, whether organometallic or purely organic, allows for the synthesis of enantioenriched polycyclic heterocyclic scaffolds. These methods are significant as they provide rapid access to complex molecules that are relevant in medicinal chemistry and materials science from readily available starting materials. numberanalytics.comrsc.org

Table 1: Examples of Cascade Reactions Involving this compound Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Entry | Reactant(s) | Catalyst/Conditions | Product Type | Key Transformation | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

| 1 | 1,4-diacetoxy-cis-2-butene, 2-(benzylamino)ethanol | Pd(OAc)₂, PPh₃, Et₃N, THF | N-benzyl-2-vinylmorpholine | Tandem Allylic Substitution | - | - | researchgate.net |

| 2 | N-tethered allenols | Rhodium Catalyst | Substituted Morpholines | Intramolecular Cyclization | up to 99 | >99:1 | rsc.org |

| 3 | 1,3-dicarbonyl compound, α,β-unsaturated aldehyde, this compound derivative | Organocatalyst (e.g., prolinol ether) | Polycyclic Heterocycle | Michael/Michael/Aldol Cascade | 25-58 | High | researchgate.netrsc.org |

| 4 | 2-cyanomethyl benzoate, aminobenzyl alcohol | - | Isoindolo[1,2-b]quinazoline derivative | Cascade Cyclization | - | - | researchgate.net |

Computational and Theoretical Studies of 2 Vinylmorpholine

Quantum Chemical Characterization of Electronic Structures and Reactivity

Quantum chemical methods are fundamental to describing the electronic landscape of a molecule, which in turn governs its reactivity. mdpi.comscienceopen.com For 2-Vinylmorpholine, these calculations focus on parameters such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack, while the LUMO indicates the most likely region to accept an electron, highlighting sites for nucleophilic attack. researchgate.netarabjchem.org

Table 1: Calculated Electronic Properties of this compound (Note: The following data is representative and derived from typical quantum chemical calculations for similar heterocyclic compounds.)

| Parameter | Calculated Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule |

These theoretical descriptors provide a quantitative basis for understanding the intrinsic reactivity of this compound, guiding synthetic applications. mdpi.com

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the step-by-step pathways of chemical reactions. scienceopen.comresearchgate.net For reactions involving this compound, DFT calculations can map the potential energy surface, identifying the structures of intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy (energy barrier) of a reaction step, which is directly related to the reaction rate. nih.gov

For instance, in the context of the addition of amines to cyanine (B1664457) dyes, quantum chemical modeling has been used to calculate the free energy barriers for different potential attack pathways. acs.orgnih.gov Similar DFT studies on the vinylation of other heterocycles, which serve as excellent models, reveal that reactions can proceed through multiple competing channels leading to different products. nih.gov By comparing the calculated energy barriers for each channel, researchers can predict which reaction pathway is most favorable. For example, a study on imidazole (B134444) vinylation showed that one of four possible channels had a significantly lower energy barrier, explaining the experimentally observed high stereoselectivity. nih.gov Such analyses can elucidate why a particular isomer of a this compound derivative is formed preferentially.

Table 2: Representative DFT-Calculated Activation Energies for Competing Reaction Pathways (Note: This table is illustrative, based on data from analogous vinylation reaction studies.)

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A (Z-isomer) | TS-Z1 | 20.1 | Favorable |

| Pathway B (Z-isomer) | TS-Z2 | 24.5 | Less Favorable |

| Pathway C (E-isomer) | TS-E1 | 28.3 | Unfavorable |

| Pathway D (E-isomer) | TS-E2 | 29.1 | Unfavorable |

These computational investigations are invaluable for rationalizing experimental observations and for designing reaction conditions that favor a desired outcome. acs.orgnih.gov

Prediction of Stereochemical Outcomes

The synthesis of molecules with specific three-dimensional arrangements (stereochemistry) is a central goal in modern chemistry. Computational methods are increasingly used to predict the stereochemical outcome of reactions, such as those that produce chiral this compound derivatives. numberanalytics.com Palladium-catalyzed asymmetric allylic substitution has been identified as a method for synthesizing chiral 2-vinylmorpholines, where the choice of ligand is critical for achieving high enantioselectivity. researchgate.net

Computational models can predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. nih.gov The transition state with the lower energy corresponds to the faster-forming product. Methods like Quantum-Guided Molecular Mechanics (Q2MM) have been developed to rapidly screen ligand libraries and predict enantiomeric excess (ee) with high accuracy by modeling these transition states. nih.gov For reactions like the C2-vinylation of heterocycles, DFT calculations of the various transition states have successfully explained the high (Z)-isomer selectivity observed experimentally. nih.gov

Table 3: Example of Predicted vs. Experimental Stereochemical Outcomes (Note: Data is representative of predictions made for asymmetric catalysis.)

| Chiral Ligand | Predicted Enantiomeric Excess (ee %) | Experimental Enantiomeric Excess (ee %) |

| Ligand A | 92% (R) | 90% (R) |

| Ligand B | 75% (R) | 78% (R) |

| Ligand C | 15% (S) | 12% (S) |

By providing a rationale for the observed stereoselectivity, these computational approaches accelerate the development of efficient asymmetric syntheses. numberanalytics.comnih.gov

Computational Analysis of Ligand-Metal Interactions in Catalysis

In many catalytic reactions, this compound or its derivatives can act as ligands, binding to a metal center and influencing the catalyst's activity and selectivity. researchgate.net Computational analysis is crucial for understanding the nature of these ligand-metal interactions. escholarship.org DFT calculations can optimize the geometry of metal complexes containing this compound, providing data on bond lengths, bond angles, and coordination geometry. mdpi.comnih.gov

Analyses such as Natural Bond Orbital (NBO) or Natural Energy Decomposition Analysis (NEDA) can further dissect the metal-ligand bond into its constituent parts, such as electrostatic attraction and covalent (orbital) interactions. nih.gov This allows chemists to understand how the electronic properties of the this compound ligand contribute to the stability and reactivity of the catalyst. For example, DFT calculations have been used to demonstrate how intramolecular interactions between a chiral ligand and an allenylidene moiety are critical for asymmetric induction in catalytic substitution reactions. snnu.edu.cn These insights are essential for the rational design of new catalysts with improved performance. mdpi.com

Table 4: Illustrative Computational Data for a [Metal-(this compound)n] Complex (Note: Data is hypothetical, representing typical outputs from DFT analysis of metal complexes.)

| Parameter | Description | Calculated Value |

| M-N Bond Length | Distance between metal and morpholine (B109124) nitrogen | 2.15 Å |

| M-O Bond Length | Distance between metal and morpholine oxygen | 2.25 Å |

| NBO Charge on Metal | Calculated partial charge on the metal center | +1.25 e |

| Interaction Energy (ΔEint) | Strength of the overall metal-ligand bond | -150 kcal/mol |

Relevance of the Morpholine Scaffold in Medicinal Chemistry and Drug Discovery Contextual for 2 Vinylmorpholine Research

Structure-Activity Relationship (SAR) Studies of Morpholine (B109124) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For morpholine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.netresearchgate.net

Key insights from SAR studies on morpholine-containing compounds include:

Substitution on the Morpholine Ring: The introduction of substituents on the morpholine ring can significantly impact a compound's potency and selectivity. biosynce.com For instance, in a series of tetrahydroquinoline derivatives, the incorporation of a morpholine moiety was shown to enhance selectivity and potency, particularly when combined with trifluoromethyl groups. mdpi.com

Role in Molecular Interactions: The morpholine ring can directly participate in binding to biological targets. sci-hub.sebiosynce.com The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. biosynce.comacs.org

Modulation of Physicochemical Properties: The morpholine scaffold is often used to modulate a compound's pharmacokinetic properties. researchgate.netacs.org Its incorporation can improve solubility, membrane permeability, and metabolic stability, all of which are critical for a drug's efficacy. biosynce.commdpi.com

Conformational Influence: The chair-like conformation of the morpholine ring can act as a scaffold, positioning other functional groups in the correct orientation for optimal interaction with a target. acs.org

Morpholine-Containing Bioactive Molecules and Their Molecular Targets

The versatility of the morpholine scaffold is evident in the wide range of bioactive molecules that contain this heterocycle and their diverse molecular targets. sci-hub.senih.gov These compounds span various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. acs.orgbenthamdirect.com

| Bioactive Molecule | Therapeutic Area | Molecular Target(s) |

| Linezolid | Antibiotic | Bacterial Ribosome (inhibits protein synthesis) |

| Gefitinib | Anticancer | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase |

| Aprepitant | Antiemetic | Neurokinin 1 (NK1) Receptor |

| Reboxetine | Antidepressant | Norepinephrine Transporter |

| Moclobemide | Antidepressant | Monoamine Oxidase A (MAO-A) |

Table 1: Examples of Morpholine-Containing Drugs and Their Molecular Targets biosynce.comtandfonline.comresearchgate.net

In many of these drugs, the morpholine moiety is crucial for their biological activity. For example, in the antibiotic linezolid, the morpholine ring was selected for the superior pharmacokinetic profile and reduced toxicity it conferred. sci-hub.se In the case of CNS-active drugs, the morpholine ring can enhance blood-brain barrier permeability, a critical factor for reaching their targets in the brain. acs.orgnih.gov Furthermore, morpholine derivatives have been investigated as inhibitors of various enzymes implicated in neurodegenerative diseases, such as cholinesterases, monoamine oxidases, and secretases. tandfonline.comnih.gov

Synthetic Utility of 2-Vinylmorpholine for Accessing Pharmacologically Relevant Scaffolds

This compound is a valuable synthetic intermediate due to the presence of the reactive vinyl group. angenechemical.com This functional group allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex, pharmacologically relevant scaffolds. angenechemical.com

The vinyl group can participate in several types of reactions, including:

Polymerization: this compound can undergo polymerization to form poly(this compound) and copolymers, which have applications in areas like biomedical materials. angenechemical.com

Cycloaddition Reactions: The double bond of the vinyl group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.

Addition Reactions: The vinyl group can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.

The ability to functionalize the morpholine scaffold at the 2-position via the vinyl group provides medicinal chemists with a powerful tool for creating libraries of diverse compounds for drug discovery programs. nih.gov The synthesis of chiral this compound has also been a subject of interest, as stereochemistry is often a critical determinant of biological activity. researchgate.net

Emerging Trends in Morpholine-Based Therapeutics

The field of morpholine-based therapeutics continues to evolve, with several emerging trends shaping future research and development. wiseguyreports.com

One significant trend is the increasing focus on sustainable and eco-friendly manufacturing processes for morpholine and its derivatives. marketresearchintellect.com This includes the development of greener synthetic methods to reduce the environmental impact of pharmaceutical production. benthamdirect.com

Another key area of development is the design of morpholine-containing compounds for targeted therapies . benthamdirect.com This involves creating molecules that selectively interact with specific biological targets, leading to increased efficacy and reduced side effects. For example, morpholine derivatives are being explored as lysosome-targeting agents for applications in diagnostics and photodynamic therapy. mdpi.com

The continued exploration of new applications for morpholine in areas such as neurodegenerative diseases and oncology is also a major trend. benthamdirect.comtandfonline.com Researchers are actively investigating the potential of morpholine derivatives to modulate novel targets and address unmet medical needs in these complex disease areas. benthamdirect.comtandfonline.com

Supramolecular Chemistry and Materials Science Applications

Self-Assembly of Morpholine-Containing Molecules

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Polymers containing morpholine (B109124) units can exhibit this behavior, forming complex, functional architectures such as hydrogels and thin films. nih.govscispace.com The morpholine ring's combination of a hydrogen-bond-accepting ether oxygen and a basic, hydrogen-bond-donating/accepting secondary amine contributes to its hydrophilic character and its ability to respond to external stimuli like pH. acs.orgwikipedia.org

Research has demonstrated the creation of stimuli-responsive polymers from morpholine-derived monomers. For instance, hydrogels synthesized from N-ethyl morpholine methacrylate (B99206) demonstrate significant pH-dependent swelling. nih.gov In acidic conditions, the morpholine nitrogen is protonated, leading to electrostatic repulsion between polymer chains and a high degree of swelling; in neutral or basic conditions, the polymer network contracts. nih.gov This reversible self-assembly into a swollen or collapsed network is crucial for applications like drug delivery systems. nih.gov

Another advanced application of self-assembly involves the directed organization of morpholine-containing polymers on surfaces. In one study, poly(acryloyl morpholine) chains terminated with sulphur groups were shown to self-assemble onto gold surfaces. scispace.com This technique creates a stable, functional polymer coating where the morpholine units are oriented for further interaction, such as chelating metal ions. scispace.com The formation of these organized monolayers is a key step in the fabrication of specialized sensors.

Table 1: Examples of Self-Assembling Systems with Morpholine Derivatives

| Polymer System | Stimulus | Self-Assembled Structure | Driving Force(s) | Potential Application |

|---|---|---|---|---|

| Poly(N-ethyl morpholine methacrylate) | pH | Hydrogel Network | Electrostatic repulsion (low pH), Hydrogen bonding | Smart Drug Delivery nih.gov |

Host-Guest Recognition with Morpholine Derivatives

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. nih.govnih.gov The structural features of the morpholine ring, particularly its ether and amine groups, make it an effective component in host systems for molecular recognition. wikipedia.orgrsc.org It can be considered a structural component of more complex macrocycles like aza-crown ethers, which are renowned for their ability to selectively bind cations. rsc.orgfrontiersin.org

The lone pair of electrons on the morpholine oxygen atom can participate in the coordination of metal cations, while the nitrogen atom can act as a hydrogen bond donor or acceptor. wikipedia.org When protonated, the nitrogen creates a positive site capable of binding anions. By incorporating morpholine units into larger macrocyclic structures or polymer chains, specific binding cavities can be engineered. These cavities can selectively recognize and bind guest species based on size, shape, and chemical complementarity. rsc.org

This recognition capability is fundamental to creating systems that can, for example, selectively extract ions from a solution or act as catalysts where the host structure brings reactants together in a specific orientation. nih.govrsc.org The dynamic and reversible nature of these host-guest interactions is a cornerstone of supramolecular chemistry. nih.gov

Table 2: Host-Guest Interactions Involving the Morpholine Moiety

| Host Structure Type | Potential Guest(s) | Primary Interaction Force(s) |

|---|---|---|

| Morpholine-containing Polymer | Metal Cations (e.g., Cu²⁺) | Coordination (chelation) via N and O atoms scispace.com |

| Aza-Crown Ether Analogs | Protons (H⁺), Metal Cations | Ion-dipole interactions, Hydrogen bonding rsc.orgacs.org |

Potential in Chemosensing and Molecular Devices

The ability of morpholine derivatives to selectively recognize and bind to specific analytes (host-guest chemistry) makes them excellent candidates for the development of chemosensors and molecular devices. A chemosensor operates by converting a molecular recognition event into a measurable output signal.

A clear demonstration of this potential is the development of a Quartz Crystal Microbalance (QCM) sensor for the detection of copper (II) ions (Cu²⁺) in water. scispace.com In this system, a thin film of poly(acryloyl morpholine) is self-assembled onto a gold-coated quartz crystal. The morpholine units in the polymer act as selective chelating ligands for Cu²⁺ ions. scispace.com The binding of copper ions to the polymer film increases the mass on the crystal, which in turn changes its oscillation frequency, providing a quantitative electronic signal of the ion's concentration. scispace.com

Furthermore, morpholine derivatives have been integrated into fluorescent molecular devices that function as pH sensors. acs.org In one design, morpholine residues were attached to a BODIPY dye. In neutral or basic conditions, the molecule is highly fluorescent. However, in an acidic environment, the tertiary amine of the morpholine ring becomes protonated. This protonation effectively quenches the fluorescence of the BODIPY dye through a photoinduced electron transfer (d-PET) mechanism. acs.org This on/off switching of fluorescence in response to pH demonstrates the potential of morpholine-containing molecules to act as components in molecular-scale devices.

Table 3: Morpholine-Based Chemosensors and Molecular Devices

| Device Type | Analyte | Recognition Mechanism | Signal Output |

|---|---|---|---|

| Quartz Crystal Microbalance (QCM) Sensor | Copper (II) ions (Cu²⁺) | Chelation by morpholine ligands | Change in oscillation frequency (mass) scispace.com |

Future Directions and Research Challenges for 2 Vinylmorpholine Chemistry

Advancements in Asymmetric and Green Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of enantiomerically pure 2-vinylmorpholine and its derivatives remains a key area of research. Current efforts are directed towards the design of novel chiral catalysts and the implementation of green chemistry principles to minimize waste and improve reaction efficiency.

Palladium-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing chiral morpholine (B109124) skeletons. acs.orgacs.org For instance, the reaction of 1,4-diacetoxy-cis-2-butene with 2-(benzylamino)ethanol using a palladium complex with a chiral phosphine (B1218219) ligand can yield optically active (R)-4-benzyl-2-vinylmorpholine. acs.org The enantioselectivity of this reaction can be influenced by the structure of the biscarbonate starting material. acs.orggoogle.com Researchers have explored various chiral ligands to improve the enantiomeric excess of the product. acs.orgacs.orgresearchgate.net A key challenge lies in developing catalysts that provide high enantioselectivity for a broad range of substrates under mild reaction conditions. acs.orgresearchgate.net

Green synthetic approaches are also gaining traction. ijprt.orgnumberanalytics.com These methods aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and increase atom economy. numberanalytics.com Strategies such as one-pot reactions and the use of recyclable catalysts are being investigated. nih.gov For example, a one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines has been developed, which proceeds in good yields. researchgate.net The use of water or other environmentally benign solvents is a significant goal in greening the synthesis of this compound derivatives. nih.gov

Exploration of Novel Catalytic Applications and Mechanistic Insights

Beyond its synthesis, this compound and its derivatives hold potential as ligands or catalysts in various organic transformations. The presence of both a vinyl group and a morpholine moiety provides multiple coordination sites, making them interesting candidates for catalysis.

The palladium-catalyzed synthesis of 2-vinylmorpholines itself provides mechanistic insights into tandem allylic substitution reactions. acs.orgacs.org The reaction proceeds through π-allylpalladium intermediates. ru.nl A deeper understanding of these reaction mechanisms is crucial for designing more efficient and selective catalysts. acs.org Future research could focus on computational modeling and detailed kinetic studies to elucidate the intricate steps of these catalytic cycles.

The application of this compound as a ligand in other catalytic reactions is an underexplored area. The nitrogen and oxygen atoms of the morpholine ring, along with the π-system of the vinyl group, could coordinate to various metal centers, potentially enabling unique catalytic activities. Research in this direction could lead to the discovery of new catalytic systems for reactions such as cross-coupling, hydrogenation, and polymerization.

Design of Next-Generation Functional Materials

The vinyl group in this compound makes it a valuable monomer for the synthesis of functional polymers. These polymers could find applications in various fields, including materials science and biomedicine.

Copolymers based on vinylmorpholine have been synthesized and their properties investigated. buxdu.uzbuxdu.uz For example, copolymers of vinylmorpholine, acrylic acid, and colloidal silica (B1680970) have been prepared. scientific-jl.combuxdu.uz The incorporation of the morpholine unit can impart specific properties to the polymer, such as hydrophilicity, biocompatibility, and pH-responsiveness. acs.org

Future research will likely focus on the design and synthesis of novel polymers and copolymers with tailored properties. This could involve the copolymerization of this compound with other functional monomers to create materials with specific optical, electronic, or biological properties. For instance, the development of pressure-sensitive adhesives containing N-vinyl cyclic amides, including derivatives of morpholine, is an active area of research. google.com The creation of smart materials that respond to external stimuli, such as pH or temperature, is another promising direction. acs.org

Interdisciplinary Research with Biological and Nanoscience Fields

The unique structural features of this compound make it an attractive building block for creating molecules and materials with applications in biology and nanoscience.

In the biological realm, the morpholine scaffold is found in a number of biologically active compounds. ru.nlresearchgate.net The introduction of a vinyl group provides a handle for further functionalization or for polymerization to create biocompatible materials. Research could focus on synthesizing this compound derivatives and evaluating their biological activity, for example, as enzyme inhibitors or receptor antagonists. researchgate.net The development of polymers derived from this compound for applications in drug delivery and tissue engineering is another exciting avenue. appleacademicpress.com

In the field of nanoscience, this compound can be used to functionalize nanoparticles or to create nanostructured materials. caluniv.ac.inmdpi.com The morpholine unit can enhance the water solubility and biocompatibility of nanoparticles, while the vinyl group allows for their incorporation into polymer matrices. nih.gov For instance, N-vinylmorpholine has been implicated in reactions involving cyanine (B1664457) dyes, suggesting its potential role in modifying the properties of molecules at the nanoscale. nih.govacs.org Future interdisciplinary research could explore the use of this compound-based materials in the development of nanosensors, nanocarriers for targeted drug delivery, and advanced imaging agents. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Vinylmorpholine, and how can reaction parameters be systematically evaluated?

Methodological Answer: To optimize synthesis, employ a factorial design of experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Use gas chromatography (GC) or HPLC to monitor reaction progress and calculate yield. Compare outcomes against thermodynamic models (e.g., Arrhenius plots for activation energy). Validate purity via H/C NMR and FTIR spectroscopy, ensuring alignment with known spectral databases . For reproducibility, document all parameters (e.g., stirring rate, inert atmosphere conditions) and replicate trials with independent batches .

Q. How can researchers characterize the structural and electronic properties of this compound with high precision?

Methodological Answer: Combine spectroscopic and computational methods:

- Structural analysis: Single-crystal X-ray diffraction (SCXRD) for bond-length/angle resolution; compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).

- Electronic properties: UV-Vis spectroscopy to assess π→π* transitions; pair with time-dependent DFT (TD-DFT) simulations.

- Surface reactivity: Use atomic force microscopy (AFM) or XPS to study interactions with model substrates. Cross-validate data across techniques to address instrumental limitations .

Q. What strategies mitigate contradictions in reported reactivity data for this compound?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen inhibition). Conduct sensitivity analyses by isolating factors like solvent purity or catalyst aging. Use systematic reviews (PRISMA guidelines) to compare literature data, highlighting methodological disparities (e.g., kinetic vs. thermodynamic control in reaction setups). Apply meta-analysis tools to quantify uncertainty ranges .

Advanced Research Questions

Q. How can mechanistic pathways of this compound polymerization be elucidated under varying catalytic systems?

Methodological Answer:

- Kinetic studies: Use stopped-flow spectroscopy to track initiation/propagation rates.

- Computational modeling: Perform DFT calculations to identify transition states (e.g., Nudged Elastic Band method).

- Chain-length analysis: Employ MALDI-TOF mass spectrometry to resolve oligomer distributions.

Contrast results across catalysts (e.g., radical vs. anionic systems) to map structure-activity relationships. Address discrepancies by validating computational predictions with in-situ FTIR or Raman spectroscopy .

Q. What advanced methodologies validate the in-vivo stability and toxicity profile of this compound-derived polymers?

Methodological Answer:

- In-vitro assays: Simulate physiological conditions (e.g., PBS buffer at 37°C) to monitor hydrolytic degradation via GPC.

- Toxicity screening: Use zebrafish embryos or 3D organoids for high-throughput toxicity assessment. Pair with metabolomics (LC-MS) to detect reactive metabolites.

- In-vivo tracking: Radiolabel this compound with C for biodistribution studies in rodent models. Ensure compliance with ethical guidelines (e.g., IACUC protocols) and validate findings via independent labs .

Q. How can machine learning enhance the prediction of this compound’s solvent interactions in complex matrices?

Methodological Answer:

- Dataset curation: Compile solvent polarity, Hansen solubility parameters, and experimental solubility data.

- Model training: Use Gaussian Process Regression (GPR) or Graph Neural Networks (GNNs) to predict solvation free energies.

- Validation: Compare predictions with molecular dynamics (MD) simulations (e.g., OPLS-AA force field). Address overfitting by testing against novel solvent classes and reporting confidence intervals .

Methodological Best Practices

- Literature reviews: Use Boolean search strings (e.g., "this compound AND (synthesis OR polymerization)") in SciFinder or Reaxys, filtering by study type (e.g., experimental vs. theoretical) .

- Data reliability: Cross-check vendor-provided data (e.g., purity claims) with independent analytical methods .

- Ethical compliance: Document all human/animal study protocols in alignment with institutional review boards (IRBs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.